molecular formula C7H6N2O B1312880 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 54415-85-9

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one

Cat. No.: B1312880
CAS No.: 54415-85-9
M. Wt: 134.14 g/mol
InChI Key: HUCXRCCJHDFVCI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.

Scientific Research Applications

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound’s interaction with FGFRs affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can facilitate cancer therapy .

Pharmacokinetics

It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

In vitro, compound 4h, a derivative of this compound, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

Future Directions

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives have shown potential as immunomodulators targeting JAK3 . Future research could focus on optimizing these derivatives for better efficacy and selectivity, as well as exploring their potential in treating other diseases involving JAK3 .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . These interactions are primarily mediated through the binding of this compound to the ATP-binding site of the receptors, leading to the inhibition of their kinase activity.

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . The compound also induces conformational changes in the receptors, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, resulting in the formation of several metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits preferential accumulation in tumor tissues, which may enhance its therapeutic efficacy . Additionally, its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one typically involves multi-step procedures. One common method starts with the chlorination of 3-bromo-2-chloro-4-methyl-5-nitropyridine using phosphorus oxychloride (POCl3). This intermediate is then subjected to condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization using iron and acetic acid (AcOH) to form the key intermediate 1H-pyrrolo[2,3-c]pyridin .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated compounds.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atom.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.

Uniqueness: 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is unique due to its specific ring fusion and the position of the nitrogen atom, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXRCCJHDFVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469893
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54415-85-9
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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